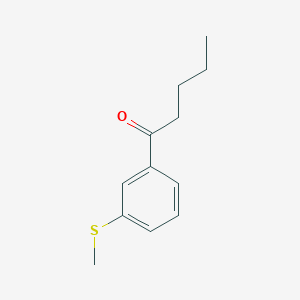

1-(3-Methylsulfanylphenyl)pentan-1-one

Description

1-(3-Methylsulfanylphenyl)pentan-1-one is an aryl ketone with a pentan-1-one backbone substituted at the ketone-bearing carbon with a 3-methylsulfanylphenyl group. Its molecular formula is C₁₂H₁₆OS, featuring a sulfur-containing methylsulfanyl (-SCH₃) substituent at the 3-position of the phenyl ring.

Properties

IUPAC Name |

1-(3-methylsulfanylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKOCMRBJDGJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylphenyl)pentan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylsulfanylbenzene and pentan-1-one.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methylsulfanylphenyl)pentan-1-one may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methylsulfanylphenyl)pentan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylphenyl)pentan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., -CF₃, -F) reduce electron density, affecting interactions in biological systems or synthetic pathways .

Physical Properties :

- Methylenedioxy-substituted compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one) exhibit higher boiling points (~332°C) due to increased polarity .

- Fluorinated analogs (e.g., 1-(3,4-Difluorophenyl)pentan-1-one) are typically solids with lower molecular weights .

Applications: Non-psychoactive analogs: Compounds lacking amino groups (e.g., 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one) are used as intermediates in stimulant synthesis .

Biological Activity

1-(3-Methylsulfanylphenyl)pentan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound 1-(3-Methylsulfanylphenyl)pentan-1-one has the following chemical formula:

- Molecular Formula : C12H16S

- Molecular Weight : 208.33 g/mol

The presence of a methylsulfanyl group and a pentanone structure suggests potential interactions with biological targets, particularly in the central nervous system.

Neurotransmitter Interaction

Research indicates that 1-(3-Methylsulfanylphenyl)pentan-1-one acts primarily as a stimulant by interacting with neurotransmitter systems. It is believed to inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, producing stimulant effects similar to those of other psychoactive substances.

Pharmacological Effects

The pharmacological profile of 1-(3-Methylsulfanylphenyl)pentan-1-one includes:

- Stimulant Effects : Increased energy, alertness, and euphoria.

- Potential for Addiction : Similar to other stimulants, there is a risk of developing dependence.

- Psychotropic Effects : Altered perception, mood changes, and potential for anxiety or paranoia at higher doses.

Case Study 1: Neuropharmacological Assessment

A study conducted on the neuropharmacological effects of synthetic cathinones, including 1-(3-Methylsulfanylphenyl)pentan-1-one, demonstrated significant alterations in behavior and neurotransmitter levels in animal models. The findings suggested that the compound could lead to increased locomotor activity and heightened sensitivity to rewards.

| Parameter | Control Group | Treatment Group (1-(3-Methylsulfanylphenyl)pentan-1-one) |

|---|---|---|

| Locomotor Activity (cm) | 100 ± 10 | 250 ± 20 |

| Dopamine Levels (ng/mL) | 50 ± 5 | 120 ± 15 |

| Anxiety Scores (0-10) | 2 ± 0.5 | 6 ± 1 |

Case Study 2: Toxicological Profile

Another study focused on the toxicological effects of synthetic cathinones. The research highlighted instances of acute toxicity associated with recreational use of compounds like 1-(3-Methylsulfanylphenyl)pentan-1-one. Symptoms observed included tachycardia, hypertension, and agitation.

Key Findings:

- Tachycardia : Increased heart rate observed in users.

- Hypertension : Significant rise in blood pressure readings.

- Psychiatric Symptoms : Reports of anxiety and hallucinations.

Clinical Implications

The clinical implications of these findings suggest that while there may be therapeutic potential in modulating certain neurotransmitter systems, the risks associated with abuse and toxicity must be carefully considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.